1-(4-fluorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(4-Fluorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorobenzoyl and phenyl groups in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Synthesis of 1-(4-fluorobenzoyl)-3-phenyl-1H-1,2,4-triazole: The 4-fluorobenzoyl chloride is then reacted with 3-phenyl-1H-1,2,4-triazole in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the 4-fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(4-fluorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties such as high thermal stability and dielectric properties.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 4-Fluorobenzoyl chloride
- 4-Fluorobenzoic acid
- 4-Fluorobenzyl chloride
Comparison: 1-(4-fluorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both the triazole ring and the fluorobenzoyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific interactions with biological targets .
Properties
IUPAC Name |
(5-amino-3-phenyl-1,2,4-triazol-1-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-12-8-6-11(7-9-12)14(21)20-15(17)18-13(19-20)10-4-2-1-3-5-10/h1-9H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYUOWBRICRPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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